Product packaging for 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde(Cat. No.:)

3-[(1H-Imidazol-4-yl)methyl]benzaldehyde

Cat. No.: B13233685
M. Wt: 186.21 g/mol
InChI Key: YCSWRUYSVUFEET-UHFFFAOYSA-N
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Description

3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B13233685 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)benzaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6-8H,5H2,(H,12,13)

InChI Key

YCSWRUYSVUFEET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CC2=CN=CN2

Origin of Product

United States

Contextual Significance of Imidazole and Benzaldehyde Chemical Scaffolds

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. semanticscholar.orgnih.gov It is a fundamental component of many biological molecules, including the amino acid histidine and purines found in nucleic acids. nih.govnih.gov This prevalence in nature has made the imidazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds. nih.govijpsjournal.com Imidazole derivatives are known to exhibit a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. semanticscholar.orgnih.govnih.gov The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with various biological targets like enzymes and receptors. nih.govresearchgate.net

Benzaldehyde (B42025), the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl substituent. wikipedia.org It serves as a crucial building block in organic synthesis, providing a versatile platform for the creation of more complex molecules. fiveable.mewisdomlib.org The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. fiveable.mebritannica.com Benzaldehyde and its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. markwideresearch.commarketresearchfuture.comgiiresearch.com The functionalization of the benzaldehyde scaffold allows for the fine-tuning of a molecule's physical, chemical, and biological properties. acs.orgnih.gov

Overview of the Chemical Structure and Its Distinctive Chemical Features

The chemical structure of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde combines the key features of both imidazole (B134444) and benzaldehyde (B42025). The molecule consists of a benzaldehyde ring where the hydrogen at the meta-position (position 3) is substituted with a methyl group linked to the 4-position of an imidazole ring.

The key structural features include:

An Aromatic Aldehyde: The benzaldehyde moiety provides a reactive aldehyde group, which is a prime site for further chemical modifications.

A Heterocyclic Imidazole Ring: The imidazole component introduces basic nitrogen atoms and the potential for hydrogen bonding, which can influence the molecule's solubility and its ability to interact with other molecules.

A Methylene (B1212753) Bridge: The flexible methylene (-CH2-) linker connects the two aromatic rings, allowing for a degree of conformational freedom.

The electronic properties of this compound are influenced by both ring systems. The electron-withdrawing nature of the aldehyde group can affect the reactivity of the benzene (B151609) ring, while the imidazole ring can participate in various intermolecular interactions.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Note: These properties are computationally predicted and may vary from experimental values.

Current Research Trajectories and Future Directions for 3 1h Imidazol 4 Yl Methyl Benzaldehyde

Direct Synthetic Pathways

Direct synthetic pathways aim to construct the core imidazole ring system and incorporate the benzaldehyde (B42025) functionality in a concerted or sequential manner, often from acyclic precursors. These methods are valued for their efficiency and ability to generate molecular diversity.

Multi-Component Condensation Reactions Involving Aldehydes and Imidazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form substituted imidazoles. wikipedia.org This approach is commercially utilized for the production of various imidazole derivatives. wikipedia.org

In the context of this compound, a hypothetical multi-component approach could involve the reaction of a suitably protected 3-formylphenyl-substituted dicarbonyl compound, formaldehyde, and a source of ammonia. The development of new MCRs and the refinement of existing ones remain an active area of research, with a focus on creating diverse imidazole libraries. niscpr.res.inacs.org Various catalysts, including p-toluenesulfonic acid (PTSA), have been shown to effectively promote these condensations under mild conditions, offering good yields and accommodating a wide range of functional groups. isca.me

A general representation of a multi-component reaction for the synthesis of substituted imidazoles is depicted below:

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)
Benzil (B1666583)Substituted BenzaldehydeAmmonium (B1175870) Acetate (B1210297)p-Toluenesulfonic acid2,4,5-Trisubstituted imidazoleGood
BenzilSubstituted BenzaldehydeAniline & Ammonium Acetatep-Toluenesulfonic acid1,2,4,5-Tetrasubstituted imidazoleGood

This table illustrates the general applicability of multi-component reactions in synthesizing substituted imidazoles. isca.me

Transition Metal-Catalyzed Synthetic Protocols for Imidazole Ring Formation

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of heterocyclic compounds, including imidazoles. nih.gov These methods often proceed under mild reaction conditions and exhibit high regioselectivity. Copper- and palladium-catalyzed reactions, in particular, have been extensively explored for the formation of C-N and C-C bonds essential for constructing the imidazole ring. nih.govnih.gov

For instance, copper-catalyzed C-H functionalization of pyridines with vinyl azides has been reported for the synthesis of imidazo[1,2-a]pyridines, where the vinyl azide (B81097) serves as a nitrogen source. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential of transition metal catalysis in forming imidazole-containing systems. Transition metal-free approaches, such as base-mediated deaminative coupling of benzylamines and nitriles, also provide a practical route to 2,4,5-trisubstituted imidazoles. rsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. niscpr.res.innih.govderpharmachemica.com This method offers advantages such as shorter reaction times, cleaner reactions, and often solvent-free conditions, aligning with the principles of green chemistry. nih.govderpharmachemica.com

The synthesis of various substituted imidazole derivatives has been successfully achieved using microwave irradiation in one-pot, multi-component reactions. niscpr.res.innih.gov For example, the condensation of a Schiff base with ammonium acetate and benzil on a solid support like silica (B1680970) gel can be significantly expedited under microwave conditions. niscpr.res.in This approach has been shown to be more efficient than conventional heating methods in terms of both reaction time and product yield. niscpr.res.in

MethodReaction TimeYield
Conventional HeatingSeveral hoursLower
Microwave Irradiation12-16 minutesHigher

A comparative overview of conventional versus microwave-assisted synthesis for imidazole derivatives, demonstrating the efficiency of microwave technology. niscpr.res.in

Targeted Functional Group Transformations in the Synthesis of Imidazole-Benzaldehyde Systems

An alternative synthetic strategy involves the initial construction of either the imidazole or the benzaldehyde moiety, followed by the introduction and manipulation of the other functional group. This stepwise approach allows for greater control over the final structure and can be advantageous when specific starting materials are readily available.

Strategies for Imidazole Ring Construction and Functionalization

The imidazole ring is a versatile scaffold that can be synthesized and functionalized through a variety of methods. nih.gov Classical methods like the Debus, Radziszewski, and Van Leusen syntheses are well-established for constructing the imidazole core. derpharmachemica.comnumberanalytics.com The Van Leusen imidazole synthesis, for example, utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to form imidazoles. wikipedia.orgnih.gov

Once the imidazole ring is formed, its functionalization can be achieved through various reactions. Transition metal-catalyzed cross-coupling reactions are particularly useful for introducing substituents at specific positions of the imidazole ring. researchgate.net For instance, N-arylation of imidazole can be accomplished using aryl iodides in the presence of a copper catalyst. nih.gov The presence of two nitrogen atoms in the imidazole ring allows for regioselective functionalization, which is crucial for directing the synthesis towards the desired isomer. researchgate.net

Introduction and Derivatization of the Benzaldehyde Moiety

The benzaldehyde moiety is a key component of the target molecule and can be introduced or modified at various stages of the synthesis. Benzaldehyde itself is a versatile chemical that can be prepared through the oxidation of toluene (B28343) or the hydrolysis of benzal chloride. britannica.comwikipedia.org

In the context of synthesizing this compound, a plausible route could involve the reaction of a pre-formed imidazole-containing nucleophile with a 3-halobenzaldehyde derivative. For example, the reaction of imidazole with 3-bromobenzaldehyde (B42254) in the presence of a copper catalyst has been used to synthesize 3-(1H-imidazol-1-yl)benzaldehyde. prepchem.com A similar strategy could be envisioned for the 4-substituted imidazole isomer.

Furthermore, the aldehyde group can be introduced onto a pre-existing imidazole-substituted benzene (B151609) ring through various formylation reactions. The Gattermann-Koch reaction, for instance, allows for the carbonylation of benzene and its derivatives. wikipedia.org Once the benzaldehyde group is in place, it can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into other functional groups, further expanding the chemical diversity of the synthesized compounds. britannica.com

Advanced Protective Group Strategies in Imidazole-Benzaldehyde Chemistry

In the synthesis of complex molecules like this compound, which contains multiple reactive sites—the acidic N-H of the imidazole, the nucleophilic nitrogen of the imidazole, and the electrophilic aldehyde—the use of protecting groups is indispensable. Advanced strategies involve not only masking these groups but doing so in a way that allows for their selective removal at specific stages of the synthesis.

N-Protection Methodologies for the Imidazole Nitrogen (e.g., Trityl Protection)

The imidazole ring possesses two nitrogen atoms, one of which (N-1) is acidic and nucleophilic. This site can interfere with subsequent reactions, such as those involving strong bases or electrophiles intended for other parts of the molecule. Therefore, protection of this nitrogen is a critical early step in many synthetic routes.

The triphenylmethyl (Trityl, Tr) group is a widely used protecting group for the imidazole nitrogen due to its steric bulk and specific cleavage conditions. total-synthesis.com It is typically introduced by reacting the imidazole with trityl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl byproduct. total-synthesis.com The bulky nature of the trityl group can also sterically hinder the adjacent C-2 position, influencing the regioselectivity of subsequent reactions.

The primary advantage of the trityl group is its lability under acidic conditions, allowing for its removal without affecting other, more robust protecting groups. total-synthesis.com For instance, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) can efficiently cleave the N-Trityl bond. nih.govresearchgate.net The synthesis of N-trityl-imidazoles can also be achieved by reacting an alkali metal salt of the imidazole with a trityl halide in an inert solvent. google.com

Beyond the trityl group, other N-protecting groups are available, each with its own set of introduction and cleavage conditions, allowing chemists to tailor the protection strategy to the specific demands of the synthetic route.

Table 1. N-Protecting Groups for Imidazole
Protecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
TriphenylmethylTrTrityl chloride (TrCl), base (e.g., Pyridine, Et3N)Acidic conditions (e.g., TFA, Acetic Acid)
BenzyloxycarbonylCbzBenzyl chloroformate, baseHydrogenolysis (e.g., H2, Pd/C)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA)
TosylTsTosyl chloride (TsCl), baseReductive cleavage (e.g., Na/NH3) or strong acid

Orthogonal Protection and Deprotection of the Aldehyde Functionality

Orthogonal protection is a powerful strategy in multi-step synthesis that involves the use of multiple, distinct protecting groups, each of which can be removed under specific conditions without disturbing the others. numberanalytics.comfiveable.menumberanalytics.com This allows for the selective unmasking and reaction of different functional groups within the same molecule. bham.ac.ukthieme-connect.de In the context of this compound synthesis, the aldehyde group must be protected to prevent its participation in reactions aimed at modifying the imidazole ring or its side chain.

The key is to choose an aldehyde protecting group that is stable to the conditions used for manipulating the N-protected imidazole and can be removed under conditions that leave the N-protecting group intact. thieme-connect.de The most common method for protecting aldehydes is by converting them into acetals or ketals. Cyclic acetals, formed by reacting the aldehyde with a diol like ethylene (B1197577) glycol under acidic catalysis, are particularly stable.

These acetal (B89532) protecting groups are robust under basic, nucleophilic, and reductive conditions but are readily cleaved by aqueous acid, regenerating the aldehyde. This behavior makes them orthogonally compatible with N-protecting groups that are removed under different conditions, such as hydrogenolysis (e.g., Cbz) or with fluoride (B91410) ions (for silyl-based protecting groups). numberanalytics.com

Table 2. Orthogonal Protection of Aldehydes
Protecting GroupStructureIntroduction ReagentsCleavage Conditions (Orthogonal to N-Trityl)
Dimethyl acetal-CH(OCH3)2Methanol, acid catalystAqueous acid (H3O+)
1,3-DioxolaneCyclic acetal with ethylene glycolEthylene glycol, acid catalyst (e.g., p-TsOH)Aqueous acid (H3O+)
1,3-DithianeCyclic thioacetal with 1,3-propanedithiol1,3-Propanedithiol, Lewis acidOxidative cleavage (e.g., Hg(II) salts, NBS)

Chemo- and Regioselective Synthesis of Imidazole Derivatives

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, with numerous methods developed to control the substitution pattern on the ring. nih.gov For a target like this compound, regioselectivity is paramount to ensure the methylbenzaldehyde moiety is attached at the C-4 position.

Several classical and modern methods allow for the regiocontrolled synthesis of imidazoles. rsc.org The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Radziszewski Synthesis : This method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.com While versatile, controlling regioselectivity with unsymmetrical dicarbonyl compounds can be challenging.

Van Leusen Imidazole Synthesis : This is a powerful method for creating 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine. organic-chemistry.org By carefully choosing the starting aldehyde and amine to form the imine, one can control the substituents at the 1, 5, and, via the TosMIC methylene (B1212753), the 4-position.

Marckwald Synthesis : This approach involves the reaction of an α-amino ketone with a cyanate (B1221674) or a similar reagent. pharmaguideline.com The regiochemistry is determined by the structure of the starting α-amino ketone, providing a reliable route to specific isomers.

Modern synthetic chemistry has focused on developing catalytic and one-pot procedures that offer high yields and excellent regioselectivity. researchgate.net For instance, sequential reactions of allenyl sulfonamides with amines have been shown to produce 4- and 5-functionalized imidazoles with high regioselectivity, dependent on the substituents on the nitrogen atoms of the reactants. nih.govfigshare.com Another efficient protocol for preparing 1,4-disubstituted imidazoles involves a double aminomethylenation of a glycine (B1666218) derivative, followed by cyclization with an amine nucleophile, which provides the desired products with complete regioselectivity. rsc.org

Table 3. Comparison of Regioselective Imidazole Syntheses
Synthetic MethodKey ReactantsPrimary Product TypeNotes on Regioselectivity
Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia2,4,5-TrisubstitutedCan be low with unsymmetrical dicarbonyls. pharmaguideline.com
Van Leusen SynthesisTosylmethyl isocyanide (TosMIC), Aldimine1,4,5-TrisubstitutedRegiochemistry is well-defined by the aldimine components. organic-chemistry.org
Marckwald Synthesisα-Amino ketone, Cyanate/IsothiocyanateSubstituted 2-mercaptoimidazolesRegiochemistry is controlled by the starting amino ketone. pharmaguideline.com
From Allenyl SulfonamidesAllenyl sulfonamide, Amine4- or 5-FunctionalizedSelectivity is directed by the substituents on the nitrogen atoms. nih.govfigshare.com

Reactivity Profiles of the Benzaldehyde Moiety

The benzaldehyde portion of the molecule is a versatile center for a variety of chemical transformations, primarily involving the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl group of the benzaldehyde moiety is susceptible to attack by nucleophiles. Benzaldehyde is generally less reactive in nucleophilic addition reactions compared to aliphatic aldehydes due to the resonance stabilization of the carbonyl group with the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net

Schiff Base Formation: In the presence of primary amines, this compound is expected to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active compounds and ligands. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond would lead to the formation of a cyanohydrin. This reaction is typically catalyzed by a base and provides a route to α-hydroxy acids.

Alcohol Reductions: The aldehyde can be reduced to the corresponding primary alcohol, {3-[(1H-Imidazol-4-yl)methyl]phenyl}methanol. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

Reaction Type Reagent/Catalyst Product Type
Schiff Base FormationPrimary Amine (R-NH₂)Imine
Cyanohydrin FormationHCN, Base (e.g., KCN)Cyanohydrin
Alcohol ReductionNaBH₄ or LiAlH₄Primary Alcohol
Table 1: Illustrative Nucleophilic Addition Reactions of the Benzaldehyde Moiety. (Note: This table presents expected reactions based on the general reactivity of benzaldehydes.)

Oxidative Transformations to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-[(1H-Imidazol-4-yl)methyl]benzoic acid. This transformation can be accomplished using a variety of oxidizing agents. Studies on substituted benzaldehydes have shown that the reaction is often first order with respect to both the oxidant and the aldehyde. aston.ac.uk The reaction can be promoted by hydrogen ions. aston.ac.uk Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). Plant-derived aldehyde dehydrogenases have also been shown to oxidize imidazole-derived aldehydes. nih.gov

Carbon-Carbon Bond Forming Reactions

The benzaldehyde moiety is a key substrate for several important carbon-carbon bond-forming reactions.

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). jk-sci.com The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide used. wikipedia.org

Knoevenagel Condensation: This is a condensation reaction between the aldehyde and an active methylene compound, catalyzed by a weak base like an amine or an ammonium salt. nih.gov Imidazole itself can act as a catalyst for this reaction. researchgate.net This reaction is a valuable method for the synthesis of substituted alkenes.

Aldol Condensations: In the presence of a base, this compound can undergo a crossed aldol condensation with enolizable aldehydes or ketones. researchgate.net This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Reaction Name Key Reagents Product Type
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene
Knoevenagel CondensationActive Methylene Compound, BaseSubstituted Alkene
Aldol CondensationEnolizable Aldehyde/Ketone, Baseβ-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl
Table 2: Key Carbon-Carbon Bond Forming Reactions. (Note: This table outlines expected reactions based on the established reactivity of benzaldehydes.)

Cross-Coupling Reactions at Aromatic Positions

While the aldehyde group itself does not directly participate in standard cross-coupling reactions, the aromatic ring of the benzaldehyde moiety can be functionalized, typically after conversion of a hydrogen to a halide or triflate.

Suzuki Coupling: If a halogen atom is present on the benzaldehyde ring, a Suzuki coupling reaction can be performed. This palladium-catalyzed reaction couples the organohalide with an organoboron compound to form a new carbon-carbon bond. researchgate.net This method is a powerful tool for the synthesis of biaryl compounds.

Stille Coupling: Similar to the Suzuki coupling, the Stille reaction is a palladium-catalyzed cross-coupling reaction. It involves the reaction of an organohalide with an organotin compound.

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that exhibits a rich and diverse reactivity profile.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack. acs.org The presence of the two nitrogen atoms influences the position of substitution. The π-excessive nature of the ring makes it more reactive towards electrophiles than benzene. Based on calculations, positions 4 and 5 of the imidazole ring are particularly susceptible to electrophilic substitution. chemicalbook.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, iodine) onto the imidazole ring.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Nucleophilic Substitution Reactions and Ring Transformations

There is no specific literature detailing nucleophilic substitution or ring transformation reactions for this compound. Research on related but distinct heterocyclic systems, such as the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with electrophiles leading to fused pyrimidine systems, has been reported, but this chemistry cannot be directly extrapolated to the target compound. nih.gov

N-Alkylation and N-Acylation Reactions

While the N-alkylation of the imidazole ring is a common and extensively studied reaction for many imidazole derivatives, beilstein-journals.orgresearchgate.netbeilstein-journals.org no studies were found that specifically report the N-alkylation or N-acylation of this compound. The regioselectivity of such reactions would be of interest but remains uninvestigated for this molecule.

Intramolecular Cyclization and Rearrangement Pathways

No documented research exists on the intramolecular cyclization or rearrangement pathways of this compound. Studies on other substituted imidazoles demonstrate that such reactions are possible, often promoted by bases or activating agents to form fused heterocyclic systems, but these are not directly applicable to the subject compound. researchgate.net

Catalytic Applications Employing this compound as a Substrate or Intermediate

There is no available research describing the use of this compound as a substrate or intermediate in catalytic processes.

No studies have been published that investigate or utilize this compound in heterogeneous catalysis.

The imidazole ring is a fundamental structural motif in many organocatalysts. ias.ac.innih.gov However, there is no literature that reports on this compound being used either as an organocatalyst itself or as a substrate in an organocatalytic transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1h Imidazol 4 Yl Methyl Benzaldehyde

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Vibrations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational and rotational energy states of molecular bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes, such as stretching and bending.

For 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde, the FT-IR and Raman spectra are expected to display a series of characteristic bands that confirm the presence of the key structural motifs: the benzaldehyde (B42025) moiety, the imidazole (B134444) ring, and the methylene (B1212753) bridge.

Key Vibrational Modes:

Aldehyde Group: The most prominent feature of the aldehyde is the strong carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this band is expected to appear in the range of 1710–1685 cm⁻¹. orgchemboulder.comlibretexts.org Another diagnostic set of peaks for the aldehyde group are the C-H stretching vibrations of the aldehyde proton (CHO), which typically appear as two weak to medium bands between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com The in-plane bending of the aldehydic C-H bond can also be observed, typically around 1390 cm⁻¹. spectroscopyonline.com

Imidazole Ring: The imidazole ring exhibits several characteristic vibrations. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3500–3200 cm⁻¹, indicative of hydrogen bonding in the solid state. nih.gov C=N and C=C stretching vibrations within the heterocyclic ring give rise to a series of medium to strong bands in the 1650–1450 cm⁻¹ region. Ring breathing modes and C-H bending vibrations contribute to the fingerprint region of the spectrum.

Aromatic Ring (Benzene): The benzene (B151609) ring shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations appear as a series of bands of variable intensity in the 1600–1450 cm⁻¹ range. libretexts.org The substitution pattern on the benzene ring (meta- or 1,3-substitution) can be inferred from the pattern of weak overtone and combination bands in the 2000–1660 cm⁻¹ region and, more definitively, from the strong C-H out-of-plane bending vibrations in the 900–650 cm⁻¹ range.

Methylene Bridge (-CH₂-): The methylene group connecting the two rings is characterized by asymmetric and symmetric C-H stretching vibrations, which are expected to appear in the 3000–2850 cm⁻¹ range. vscht.cz Scissoring (bending) vibrations for the CH₂ group are typically found near 1450 cm⁻¹.

The complementary nature of FT-IR and Raman spectroscopy is particularly useful. While the C=O stretch is strong in the IR spectrum, C=C and C=N symmetric stretching vibrations of the aromatic and imidazole rings may be more prominent in the Raman spectrum.

Table 4.1: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Imidazole 3500 - 3200 Medium, Broad
Aromatic C-H Stretch Benzene Ring 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch Methylene (-CH₂-) 3000 - 2850 Medium
Aldehyde C-H Stretch Aldehyde (-CHO) 2830 - 2695 Weak to Medium (often two bands)
C=O Stretch Aldehyde (-CHO) 1710 - 1685 Strong
C=C / C=N Stretches Aromatic/Imidazole Rings 1650 - 1450 Medium to Strong
CH₂ Bend (Scissoring) Methylene (-CH₂-) ~1450 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Aldehyde Proton: The most downfield signal is expected for the aldehyde proton (-CHO), typically appearing in the δ 9.5–10.5 ppm region. libretexts.org This signal is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It would likely appear as a singlet, assuming no significant coupling to other protons.

Aromatic Protons: The protons on the benzaldehyde ring will appear in the aromatic region (δ 7.0–8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton ortho to the aldehyde group (C2-H) and the proton between the two substituents (C4-H) would be the most deshielded.

Imidazole Protons: The protons on the imidazole ring also resonate in the aromatic region. The C2-H proton, situated between two nitrogen atoms, is typically the most deshielded of the ring protons (often > δ 7.5 ppm). The C5-H proton would also be in this region. The N-H proton of the imidazole can be broad and its chemical shift is highly dependent on solvent and concentration, but it can often be found in the δ 10.0-13.0 ppm range.

Methylene Protons: The two protons of the methylene bridge (-CH₂-) are expected to produce a sharp singlet in the δ 4.0–5.5 ppm range, deshielded by the adjacent aromatic systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 190–200 ppm range. libretexts.org

Aromatic and Imidazole Carbons: The carbons of the benzaldehyde and imidazole rings will appear in the δ 115–150 ppm range. The carbon atom to which the aldehyde group is attached (C1 of the benzene ring) and the carbons of the imidazole ring (especially C2 and C4) will have distinct chemical shifts.

Methylene Carbon: The carbon of the methylene bridge (-CH₂-) is expected to resonate in the aliphatic region, likely between δ 30–45 ppm.

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) 9.5 - 10.5 190 - 200
Aromatic (Benzaldehyde) 7.0 - 8.5 120 - 140
Imidazole (C2-H, C5-H) 7.0 - 8.0 115 - 140
Imidazole (N-H) 10.0 - 13.0 -

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for confirming the connectivity of the protons within the benzaldehyde ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the singlet from the methylene protons in the ¹H spectrum would correlate with the methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful tool for piecing together the molecular framework. Key expected correlations would include:

The methylene protons to the carbons of both the benzaldehyde and imidazole rings, confirming the bridge position.

The aldehyde proton to the C1 and C2 carbons of the benzaldehyde ring.

The imidazole C5-H proton to the methylene carbon and the imidazole C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the preferred conformation of the molecule in solution. For instance, NOESY could show correlations between the methylene protons and the C4-H and C2-H protons of the benzaldehyde ring, providing insight into the rotational orientation around the C-C single bond.

Molecules are not static; they undergo various dynamic processes, such as bond rotation and ring flipping. Dynamic NMR (DNMR) studies, often involving variable-temperature experiments, can provide insight into these conformational changes. For this compound, the primary dynamic process of interest would be the rotation around the single bond connecting the methylene bridge to the benzaldehyde ring. At low temperatures, this rotation might become slow enough on the NMR timescale to cause the signals for the C2-H and C6-H protons of the benzaldehyde ring to become distinct (a phenomenon known as decoalescence), providing information on the energy barrier to rotation. Similarly, tautomerism within the imidazole ring (proton exchange between the two nitrogen atoms) could potentially be studied using DNMR techniques.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₀N₂O), the exact molecular weight is 186.0793 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy (typically to within 5 ppm).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 186. The fragmentation pattern would be highly informative:

Loss of the Aldehyde Group: A common fragmentation pathway for benzaldehydes is the loss of the -CHO group (29 Da), which would lead to a significant peak at m/z = 157.

Benzylic Cleavage: The bond between the methylene group and the imidazole ring is a benzylic-type position, making it susceptible to cleavage. This could lead to the formation of a tropylium-like ion or other resonance-stabilized fragments. Cleavage could produce an imidazolylmethyl cation at m/z = 81 or a methylbenzaldehyde cation at m/z = 105.

Fragmentation of the Imidazole Ring: The imidazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da).

Table 4.3: Predicted Key Mass Spectrometry Fragments

m/z Identity Fragmentation Pathway
186 [M]⁺ Molecular Ion
185 [M-H]⁺ Loss of a hydrogen atom
157 [M-CHO]⁺ Loss of the formyl radical
105 [C₇H₅O-CH₂]⁺ Cleavage of the CH₂-imidazole bond

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise map of electron density, from which the exact positions of all non-hydrogen atoms can be determined.

A successful crystallographic analysis of this compound would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the substitution pattern and the link between the benzaldehyde and imidazole moieties.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would provide insight into bond orders, hybridization, and steric strain. For example, the C=O bond length would be precisely determined, and the planarity of the aromatic and imidazole rings could be assessed.

Conformational Information: The dihedral angles defining the orientation of the benzaldehyde ring relative to the imidazole ring via the methylene bridge would be precisely determined, revealing the preferred conformation in the crystal lattice.

Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other in the solid state. This would include details of hydrogen bonding (e.g., between the N-H of one imidazole and the N or O of a neighboring molecule) and π-π stacking interactions between the aromatic rings. These intermolecular forces are crucial for understanding the physical properties of the solid material.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

The absorption of ultraviolet and visible light by organic molecules promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the principal electronic transitions are expected to be of the n→π* and π→π* types. The benzaldehyde portion of the molecule contains a benzene ring conjugated with a carbonyl group, which gives rise to distinct absorption bands. The imidazole ring, an aromatic heterocycle, also possesses its own characteristic π→π* transitions.

Electronic Transitions of Constituent Chromophores

To understand the spectrum of the title compound, it is instructive to consider the electronic transitions of its parent chromophores, benzaldehyde and a substituted imidazole such as 4-methylimidazole.

Benzaldehyde: The UV spectrum of benzaldehyde typically displays two main absorption bands. A weak, longer-wavelength band corresponding to the forbidden n→π* transition of the carbonyl group, and a much stronger, shorter-wavelength band arising from the π→π* transition of the conjugated system. Theoretical studies have placed the n→π* transition at approximately 3.71 eV, while the more intense π→π* transitions are found at higher energies, around 4.33 eV and 4.89 eV. acs.orgacs.orgresearchgate.net Experimentally, the strong π→π* transition for benzaldehyde is observed around 248 nm in various solvents. researchgate.netcdnsciencepub.com

Imidazole: The imidazole ring exhibits π→π* transitions. For instance, 4-methylimidazole, a structurally related compound, is reported to have a UV absorbance maximum around 215 nm. mdpi.com

Analysis of the Spectrum of this compound

The presence of the methylene bridge between the benzaldehyde and imidazole rings is a critical structural feature. This bridge effectively isolates the π-systems of the two rings, preventing direct π-conjugation between them. Consequently, the UV-Visible spectrum of this compound is expected to be largely an overlap of the spectra of its constituent chromophores rather than showing a significant bathochromic (red) shift that would be indicative of an extended conjugated system.

The spectrum would therefore be predicted to show a strong absorption band in the region of 250 nm, characteristic of the benzaldehyde moiety's π→π* transition. The π→π* transitions of the imidazole ring would likely appear at shorter wavelengths, potentially overlapping with other transitions. The weaker n→π* transition from the benzaldehyde's carbonyl group would be expected at longer wavelengths, possibly appearing as a shoulder on the more intense π→π* band.

While direct conjugation is absent, through-bond electronic interactions or solvent effects could lead to minor shifts in the absorption maxima compared to the simple, isolated chromophores. However, these effects are expected to be subtle.

Interactive Data Table of Expected Electronic Transitions

The following table summarizes the key electronic transitions observed for the parent chromophores, which provides a basis for interpreting the spectrum of this compound.

ChromophoreTransition TypeTheoretical λmax (eV) acs.orgacs.orgresearchgate.netExperimental λmax (nm) researchgate.netcdnsciencepub.commdpi.com
Benzaldehyden→π~3.71~283
Benzaldehydeπ→π~4.33 - 4.89~248
4-Methylimidazoleπ→π*-~215

Theoretical and Computational Investigations of 3 1h Imidazol 4 Yl Methyl Benzaldehyde

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a molecule like 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde, these calculations can elucidate its most stable three-dimensional shape and how it interacts with electromagnetic radiation, which is key to interpreting experimental spectra.

The first step in any computational study is to determine the most stable molecular structure, a process known as geometry optimization. For this compound, which possesses rotational freedom around the single bonds of the methylene (B1212753) bridge, a simple optimization is insufficient. A thorough conformational landscape analysis is required to identify all possible stable conformers (isomers that differ by rotation around single bonds) and determine their relative energies.

This analysis is typically performed by systematically rotating the key dihedral angles—in this case, the angles defining the orientation of the benzaldehyde (B42025) group relative to the imidazole (B134444) ring. ufms.br Calculations, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed at each rotational step to map the potential energy surface. ijstr.orgresearchgate.net The structures corresponding to energy minima on this surface are then fully optimized to find the lowest energy, or ground-state, conformer. This optimized geometry provides the foundation for all subsequent property calculations, yielding precise bond lengths, bond angles, and dihedral angles. researchgate.net For similar aromatic aldehydes, both cis and trans conformers relative to the substituent have been investigated, with the trans conformer often being more stable. rsc.org

Table 1: Representative Data from a Conformational Analysis

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%)
Conformer A (Global Minimum)-178.5°0.0075.3
Conformer B-65.2°1.2515.1
Conformer C70.1°1.899.6

Note: This table is illustrative, showing typical data that would be generated from a conformational analysis of a flexible molecule. Specific values for this compound would require dedicated computational studies.

Once the ground-state geometry is established, spectroscopic parameters can be calculated to predict and help interpret experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations predict the positions of absorption bands in an IR spectrum corresponding to specific molecular vibrations, such as C=O stretching in the aldehyde, C=N stretching in the imidazole ring, and C-H stretching in the aromatic rings. ijstr.org The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor (e.g., ~0.96) for better agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which are invaluable for assigning peaks in experimental NMR spectra. nih.govepstem.net For this compound, predictions would include the distinct signals for the aldehydic proton (typically δ 9-10 ppm), the aromatic protons on both rings, the methylene bridge protons, and the imidazole ring protons. orgchemboulder.comrsc.org

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from occupied to unoccupied molecular orbitals. researchgate.net For aromatic systems like this, the calculations would typically predict π → π* transitions, which are characteristic of the imidazole and benzaldehyde chromophores. mdpi.com The predicted maximum absorption wavelengths (λmax) can then be compared with experimental measurements. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Aldehyde

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
IRC=O Stretch (cm⁻¹)1735 (scaled)1703
¹H NMRAldehyde H (ppm)9.9810.05
¹³C NMRAldehyde C (ppm)191.5190.5
UV-Visλmax (nm)285280

Note: This table illustrates the typical correlation between calculated and experimental data for a related molecule. Specific data for this compound is not available in the cited literature and would require new experimental and computational work for validation.

Electronic Structure and Reactivity Analysis

The arrangement of electrons in a molecule dictates its stability, reactivity, and intermolecular interactions. Computational methods provide deep insight into this electronic structure.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive. nih.gov For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO may be distributed over the more electron-deficient parts of the molecule. acadpubl.eu

Table 3: Illustrative Frontier Molecular Orbital Data

ParameterEnergy (eV)Significance
E(HOMO)-6.35Electron-donating ability (nucleophilicity)
E(LUMO)-1.85Electron-accepting ability (electrophilicity)
Energy Gap (ΔE)4.50Chemical reactivity and kinetic stability

Note: This table presents typical values for an aromatic heterocyclic compound based on DFT calculations. irjweb.com The actual values for this compound would need to be specifically calculated.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are susceptible to electrophilic attack and are associated with nucleophilic centers (e.g., lone pairs on oxygen or nitrogen atoms). malayajournal.org

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are prone to nucleophilic attack and are associated with electrophilic centers (e.g., acidic protons like N-H). nih.gov

Green regions: Correspond to areas of neutral or near-zero potential.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.com These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity profile.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. mdpi.com

These parameters are calculated using the energies of the frontier orbitals as follows:

Table 4: Formulas for Global Reactivity Descriptors

DescriptorFormula
Ionization Potential (I)I ≈ -E(HOMO)
Electron Affinity (A)A ≈ -E(LUMO)
Electronegativity (χ)χ = (I + A) / 2
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / (2η)
Electrophilicity Index (ω)ω = χ² / (2η)

Note: These formulas are used to derive quantitative reactivity data from the calculated HOMO and LUMO energies. mdpi.comresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The theoretical investigation of the crystal structure of this compound provides critical insights into its solid-state behavior and stability. Techniques such as Hirshfeld surface analysis are employed to visualize and quantify the various intermolecular interactions that govern the molecular packing in the crystal lattice. nih.govnih.gov

Hirshfeld surface analysis is a powerful method based on the concept of partitioning crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. nih.gov This analysis allows for the generation of a unique three-dimensional surface for the molecule, which can be color-mapped according to various properties. A commonly used property is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Below is a table representing the typical contributions of various intermolecular contacts derived from a Hirshfeld surface analysis for a molecule with similar functional groups.

Table 1. Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Interaction TypeContribution (%)Description
H···H~45-60%Represents the most significant contribution, indicative of van der Waals forces. nih.govnih.gov
C···H/H···C~15-25%Highlights contacts between carbon and hydrogen atoms, including potential weak C-H···π interactions.
N···H/H···N~10-15%Crucial for defining the hydrogen bonding network involving the imidazole ring.
O···H/H···O~5-10%Indicates hydrogen bonds involving the carbonyl oxygen of the benzaldehyde moiety. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for understanding the intricate details of chemical reactions, including the synthesis of complex heterocyclic molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating reaction pathways, identifying intermediates, and characterizing the transition states that connect them. researchgate.netresearchgate.net

A plausible synthesis of this compound could involve a multi-component reaction, a common strategy for constructing imidazole rings. nih.govrsc.org For instance, a reaction could be proposed between a substituted glyoxal, an amine source like ammonia (B1221849), and a suitable benzaldehyde derivative. Computational modeling of such a reaction would begin by optimizing the geometries of the reactants, intermediates, products, and transition states on the potential energy surface.

The elucidation of the reaction mechanism involves mapping the entire energy profile of the reaction. This process includes:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state for each elementary step. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to characterize the stationary points. A stable minimum (reactant, intermediate, or product) will have all real vibrational frequencies, whereas a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product minima.

The table below illustrates a hypothetical energy profile for a key cyclization step in a proposed synthesis of an imidazole ring, as would be determined by computational methods.

Table 2. Hypothetical Calculated Energies for a Reaction Step.
SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexOptimized geometry of the pre-reaction complex.0.0 (Reference)
Transition State (TS1)Saddle point corresponding to the cyclization step.+22.5
IntermediateCyclized, non-aromatic intermediate.-5.7
Transition State (TS2)Saddle point for the subsequent dehydration/aromatization step.+15.3
Product ComplexOptimized geometry of the final imidazole product.-28.9

This computational analysis allows chemists to predict the most likely reaction mechanism, understand the factors controlling selectivity, and potentially design more efficient synthetic routes. researchgate.netnih.gov

Coordination Chemistry and Ligand Design Principles Involving 3 1h Imidazol 4 Yl Methyl Benzaldehyde

The Imidazole (B134444) Moiety as a Nitrogen-Donor Ligandnih.govmdpi.com

The imidazole ring is a cornerstone in coordination chemistry, primarily due to the presence of two nitrogen atoms within a five-membered aromatic heterocycle. researchgate.netrsc.org One of these is a basic, pyridine-like imine nitrogen (HC=N-CH) that readily donates its lone pair of electrons to a metal center, acting as a pure sigma-donor ligand. wikipedia.org The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia (B1221849), making it an effective ligand for a wide range of metal ions. wikipedia.org The other nitrogen is a pyrrole-like amine (N-H), which, in its neutral state, can act as a hydrogen bond donor, contributing to the stability of crystal lattices. researchgate.net

The imidazole moiety's versatility allows it to be incorporated into various ligand designs, including those intended for metal-organic frameworks (MOFs). researchgate.netrsc.org As a ligand, it is classified as a hard donor in the context of Hard and Soft Acids and Bases (HSAB) theory, yet it is also capable of forming stable complexes with low-valent metals. wikipedia.org Its flat and compact nature allows multiple imidazole units to comfortably fit around a metal center, leading to common octahedral geometries in complexes with ions like Fe(II), Co(II), and Ni(II), and square planar arrangements with Pd(II) and Pt(II). wikipedia.org The electronic properties and structural rigidity of the imidazole ring make it a reliable and predictable component in the rational design of functional coordination compounds. researchgate.net

Chelation Potential Involving the Aldehyde and Imidazole Functional Groupsnih.gov

The molecular structure of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde features two potential coordination sites: the pyridine-like nitrogen of the imidazole ring and the carbonyl oxygen of the aldehyde group. This arrangement presents the possibility of the molecule acting as a bidentate chelating ligand, where both functional groups bind to the same metal center to form a stable ring structure.

Synthesis and Characterization of Metal Complexesmdpi.comresearchgate.netrsc.org

The synthesis of metal complexes involving imidazole-based ligands is typically achieved through straightforward, one-pot procedures. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent such as ethanol, methanol, or a mixture of solvents. researchgate.netnih.gov The reaction mixture is often heated under reflux to ensure completion, after which the resulting complex may precipitate upon cooling or solvent evaporation. researchgate.net The choice of metal salt, solvent, and reaction temperature can influence the final structure and dimensionality of the product, leading to the formation of discrete molecules, 1D chains, 2D networks, or 3D frameworks. nih.gov

Characterization of the newly synthesized complexes relies on a suite of analytical techniques to confirm their composition and elucidate their structure.

Elemental Analysis (C, H, N): Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: Used to verify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and can help infer the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic complexes, ¹H and ¹³C NMR can provide detailed structural information for diamagnetic complexes in solution. rsc.org

Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complex, which is related to the number of unpaired electrons on the metal ion and provides insight into its oxidation state and electronic configuration.

Investigation of Coordination Modes and Geometriesorientjchem.org

The ligand this compound can adopt several coordination modes, leading to a variety of complex geometries.

Monodentate: The ligand can bind to a metal center using only the most basic site, the pyridine-like nitrogen of the imidazole ring. This is a very common coordination mode for imidazole derivatives.

Bidentate Chelation: As discussed previously, the ligand could coordinate through both the imidazole nitrogen and the aldehyde oxygen to a single metal ion, forming a stable chelate.

Bridging: The ligand could bridge two different metal centers. For instance, the imidazole nitrogen could bind to one metal ion while the aldehyde oxygen coordinates to another, leading to the formation of polynuclear complexes or extended coordination polymers.

Spectroscopic Signatures of Metal-Ligand Interactionsrsc.org

Spectroscopic techniques are invaluable for detecting the formation of a metal-ligand bond and understanding the nature of the interaction.

Infrared (IR) Spectroscopy: Coordination of the imidazole ring to a metal ion typically causes shifts in the C=N and ring stretching vibrations. More significantly, if the aldehyde group participates in coordination, the frequency of the C=O stretching vibration (ν(C=O)) is expected to shift, usually to a lower wavenumber (red shift). This is because coordination to the metal ion weakens the C=O double bond by drawing electron density from the oxygen atom.

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H NMR spectroscopy can provide clear evidence of coordination. The proton signals of the imidazole ring and the aldehyde group would be expected to shift upon complexation due to changes in the electronic environment. The magnitude and direction of these shifts can provide clues about the coordination mode.

The following table summarizes expected spectroscopic changes upon coordination.

Spectroscopic TechniqueFunctional GroupExpected Change Upon Coordination
FT-IR Imidazole C=NShift in vibrational frequency (typically to higher frequency)
Aldehyde C=OShift to lower frequency (red shift)
New BandsAppearance of low-frequency bands corresponding to M-N and M-O vibrations
¹H NMR Imidazole C-HChemical shift changes due to altered electron density
Aldehyde CHOChemical shift change of the aldehyde proton

These spectroscopic signatures provide crucial, albeit indirect, evidence for the formation and structure of metal complexes in the absence of single-crystal X-ray diffraction data.

Influence of Ligand Structure on Metal Complex Properties and Reactivityorientjchem.org

Key structural features of this ligand and their potential influence include:

Positional Isomerism: The meta (1,3) substitution pattern on the benzene (B151609) ring, combined with the 4-position attachment on the imidazole ring, creates a specific angular geometry. This "kinked" structure is less likely to form linear polymers and may favor the formation of discrete cyclic structures or complex, angled network topologies in MOFs.

Flexibility: The methylene (B1212753) (-CH₂-) linker between the phenyl and imidazole rings introduces a degree of conformational flexibility. This allows the ligand to adapt to the coordination preferences of different metal ions, potentially accommodating a variety of bite angles if it acts as a chelate or enabling the formation of stable, low-strain polymeric networks.

Functional Groups: The presence of both a strong N-donor (imidazole) and a weaker O-donor (aldehyde) allows for tunable interactions. The aldehyde group can remain uncoordinated, offering a site for post-synthetic modification, or it can participate in coordination, influencing the dimensionality and properties (e.g., luminescence) of the complex. The use of auxiliary ligands, such as dicarboxylates, in conjunction with such a primary ligand can further direct the self-assembly process, leading to diverse and entangled structures. nih.gov

Imidazolium (B1220033) Salts as Precursors for N-Heterocyclic Carbene (NHC) Ligands

Beyond its direct use as a ligand, this compound is a valuable precursor for the synthesis of functionalized N-heterocyclic carbenes (NHCs). NHCs are a class of powerful ligands known for their strong σ-donating properties, which they use to form highly stable bonds with metal centers, making them indispensable in catalysis.

The transformation from an imidazole to an NHC-metal complex generally involves two key steps:

Formation of an Imidazolium Salt: The imidazole ring is quaternized by reacting it with an alkyl or aryl halide (R-X). This reaction typically involves N-alkylation at the unsubstituted nitrogen atom of the imidazole ring to form a 1,3-disubstituted imidazolium salt. researchgate.netresearchgate.net This process alters the electronic and geometric properties of the heterocyclic ring.

Deprotonation and Metalation: The resulting imidazolium salt is a direct precursor to the NHC. The acidic proton at the C2 position (between the two nitrogen atoms) is removed by a strong base. The resulting free carbene is highly reactive and is typically generated in the presence of a metal complex, which it immediately coordinates to, forming a stable NHC-metal complex. researchgate.net

For this compound, this process would yield an NHC ligand functionalized with a benzaldehyde (B42025) group. This functionality could be used to anchor the catalyst to a support, tune its electronic properties, or introduce additional binding sites for cooperative catalysis. The synthesis of such functionalized imidazolium salts is a versatile strategy for creating tailored NHC ligands for specific applications in homogeneous and heterogeneous catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.